Methyl phenylcarbonochloridimidate

Description

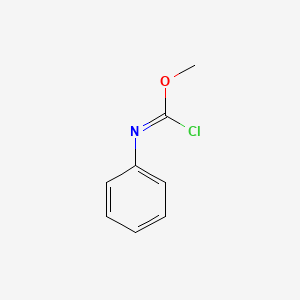

Methyl phenylcarbonochloridimidate (C₈H₇ClNO) is an organoimidate derivative characterized by a phenyl group attached to a carbonochloridimidate moiety, with a methyl ester functional group. This compound is structurally defined by its imidate group (–N=C(OCH₃)Cl), which confers reactivity toward nucleophiles, making it valuable in organic synthesis for forming amidines, thioureas, or other nitrogen-containing derivatives.

Properties

CAS No. |

57182-32-8 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-methoxy-N-phenylmethanimidoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

VHPPSYDBBNPYRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=NC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenylcarbonochloridimidate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl phenylcarbonochloridimidate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloridimidate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phenyl isocyanate and methanol.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines or alcohols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions are used, often with a catalyst such as a base or acid to accelerate the reaction.

Major Products Formed

Nucleophilic Substitution: Products include ureas, carbamates, and other derivatives depending on the nucleophile used.

Hydrolysis: The primary products are phenyl isocyanate and methanol.

Scientific Research Applications

Methyl phenylcarbonochloridimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl phenylcarbonochloridimidate involves its reactivity with nucleophiles. The chloridimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl phenylcarbonochloridimidate belongs to a broader class of imidate and carboximidate derivatives. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Structural Differences | Reactivity/Applications | Key References |

|---|---|---|---|

| Phenyl phenylcarbonocyanidimidate | Replaces chlorine with a cyano group (–CN) | Higher electrophilicity; used in cyanamide synthesis | |

| Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate HCl | Ethyl ester, dichlorophenyl substituent | Enhanced bioactivity due to electron-withdrawing Cl groups; enzyme inhibition | |

| Methyl 4-methylpentanimidate HCl | Aliphatic chain instead of phenyl group | Lower aromatic stabilization; used in peptide coupling | |

| (4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate | Dithioate (–S–) and dodecyl chain substituents | Improved lipophilicity; antimicrobial applications | |

| Phenyl isocyanate | Lacks imidate group; simpler isocyanate structure | Direct nucleophilic addition; polyurethane precursor |

Key Findings from Comparative Studies

Substituent Effects on Reactivity The chlorine atom in this compound enhances electrophilicity compared to non-halogenated analogs (e.g., methyl formimidate hydrochloride ), enabling selective reactions with amines or thiols. Aromatic vs. Aliphatic Imidates: this compound’s phenyl group stabilizes intermediates via resonance, unlike aliphatic imidates (e.g., methyl 4-methylpentanimidate HCl), which exhibit faster hydrolysis .

Biological Activity Chlorinated phenyl derivatives (e.g., ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate HCl) demonstrate stronger enzyme inhibition than non-chlorinated analogs due to increased electron withdrawal and steric effects . This compound likely shares this trend.

Functional Group Interchangeability Replacing chlorine with a cyano group (as in phenyl phenylcarbonocyanidimidate) shifts reactivity toward cyanamide formation rather than amidines . Dithioate analogs (e.g., in ) show enhanced membrane permeability, suggesting this compound could be modified for drug delivery applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.